Iroxanadine
Overview
Description
Iroxanadine, also known as BRX-235, is a novel small molecule synthesized by Biorex in Hungary. It acts as a cardioprotective agent by inducing phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis. This compound has been investigated for its potential use in treating atherosclerosis and other vascular diseases .
Preparation Methods
The synthesis of Iroxanadine involves several steps, starting with the preparation of the core structure, which is a pyridine derivative. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Functionalization: The pyridine ring is then functionalized with various substituents to achieve the desired chemical structure.
Final Assembly: The final step involves the assembly of the functionalized pyridine ring with other molecular fragments to form this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity .
Chemical Reactions Analysis
Iroxanadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iroxanadine has several scientific research applications, including:
Cardiovascular Research: It is investigated for its cardioprotective effects, particularly in the context of atherosclerosis and vascular diseases.
Endothelial Cell Function: this compound plays a role in maintaining endothelial cell homeostasis, making it a valuable tool in vascular biology research.
Pharmacological Studies: Its ability to induce phosphorylation of p38 stress-activated protein kinase and enhance heat shock protein expression makes it a subject of interest in pharmacological studies
Mechanism of Action
The mechanism of action of Iroxanadine involves the induction of phosphorylation of p38 stress-activated protein kinase, which is crucial for endothelial cell homeostasis. This phosphorylation leads to the activation of various downstream signaling pathways that help maintain the function and integrity of endothelial cells. Additionally, this compound causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects .
Comparison with Similar Compounds
Iroxanadine belongs to the class of organic compounds known as pyridines and derivatives. Similar compounds include:
Pyridoxine: A form of vitamin B6, involved in various metabolic processes.
Nicotinamide: A form of vitamin B3, used in the treatment of pellagra and other conditions.
Isoniazid: An antibiotic used in the treatment of tuberculosis.
Compared to these compounds, this compound is unique in its specific cardioprotective properties and its ability to induce phosphorylation of p38 stress-activated protein kinase .
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRTSZDKPRPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950313 | |
Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis. | |
Record name | Iroxanadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
276690-58-5, 934838-71-8, 203805-20-3 | |
Record name | Iroxanadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276690585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iroxanadine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934838718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iroxanadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IROXANADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K69EJ1DL1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IROXANADINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JD92A4CWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IROXANADINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934VN4WJM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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